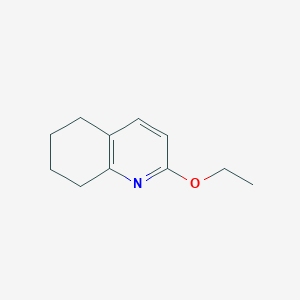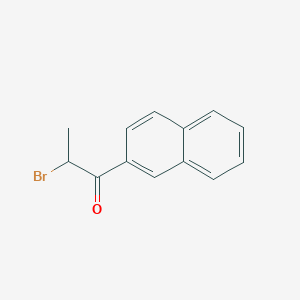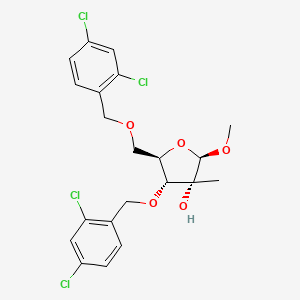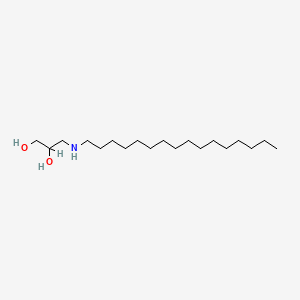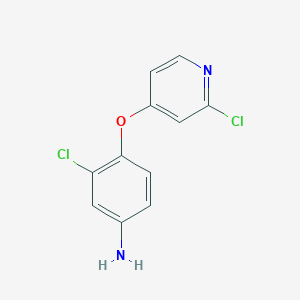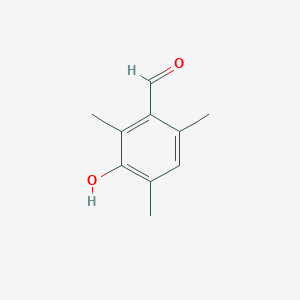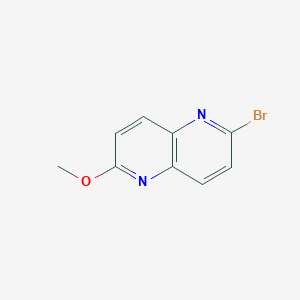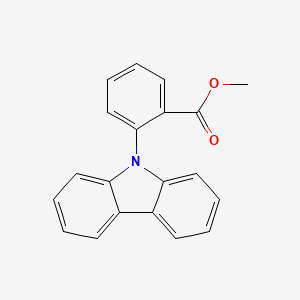
2-(9-Carbazolyl)benzoic acid methyl ester
Descripción general
Descripción
Methyl 2-(9H-carbazol-9-yl)benzoate is an organic compound with the molecular formula C20H15NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle, and benzoic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Carbazolyl)benzoic acid methyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(9H-carbazol-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(9H-carbazol-9-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 2-(9-Carbazolyl)benzoic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(9H-carbazol-9-yl)ethyl acrylate
- 9-benzyl-9H-carbazole
- 2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate
Uniqueness
Methyl 2-(9H-carbazol-9-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and material properties.
Propiedades
Fórmula molecular |
C20H15NO2 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
methyl 2-carbazol-9-ylbenzoate |
InChI |
InChI=1S/C20H15NO2/c1-23-20(22)16-10-4-7-13-19(16)21-17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 |
Clave InChI |
FLMRJQDGQRDSPP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)
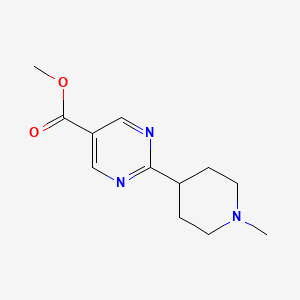
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)
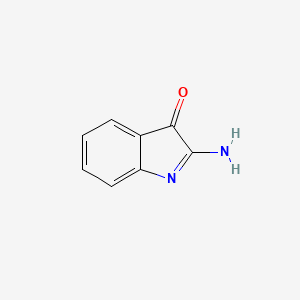
![3-[4-(Methoxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B8711605.png)
